molecular formula C12H15BrFNO B13550586 4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol

4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol

Cat. No.: B13550586
M. Wt: 288.16 g/mol
InChI Key: GRQGTKYCWKSKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol is a high-purity chemical building block designed for advanced pharmaceutical and life sciences research. This compound features a piperidine scaffold substituted with a 5-bromo-2-fluorobenzyl group, a structural motif prevalent in the development of bioactive molecules. Piperidine derivatives similar to this compound are frequently employed as key intermediates in synthetic chemistry, particularly in the construction of potential therapeutic agents . The bromine and fluorine atoms on the benzyl ring offer distinct synthetic advantages; the bromo group serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the fluorine atom can influence a molecule's electronic properties, metabolic stability, and bioavailability. Research compounds with this general structure have been investigated in various discovery pipelines, including projects focused on oncology and metabolic diseases . The mechanism of action for any given derivative is highly specific to its final molecular target, but related structures have shown activity as kinase inhibitors and GPR40 agonists . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is intended for use by qualified laboratory professionals only. Our 4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the product's Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15BrFNO/c13-10-1-2-11(14)9(7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2

InChI Key

GRQGTKYCWKSKIK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=CC(=C2)Br)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzyl chloride and piperidin-4-ol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 5-bromo-2-fluorobenzyl chloride is reacted with piperidin-4-ol under reflux conditions in an appropriate solvent like ethanol or dimethylformamide (DMF). The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(5-bromo-2-fluorophenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol and its analogs:

Compound Name Substituents on Piperidine Core Synthesis Yield Melting Point (°C) Biological Activity (Target, Affinity) References
4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol 5-Bromo-2-fluorobenzyl Not reported Not reported Hypothesized: GPCR modulation (e.g., 5-HT1F) N/A
1-(Benzofuran-2-ylmethyl)-4-(4-iodophenyl)piperidin-4-ol oxalate (19) Benzofuran-2-ylmethyl, 4-iodophenyl 61% 199–200 Dopamine D2 antagonist
1-(Benzo[b]thiophen-2-ylmethyl)-4-(4-bromophenyl)piperidin-4-ol oxalate (20) Benzo[b]thiophen-2-ylmethyl, 4-bromophenyl 69% 225–226 Dopamine D2 antagonist
1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Quinolin-3-yl, naphthalen-2-yloxypropyl Not reported Not reported 5-HT1F antagonist (Ki = 11 nM)
PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol) 4-Chloro-3-(trifluoromethyl)phenyl, 2-methylbenzyl Not reported Not reported MmpL3 inhibitor (anti-M. tuberculosis)
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol (Paroxetine Impurity 57) Benzyl, 4-fluorophenyl Not reported Not reported Structural analog of SSRIs (e.g., paroxetine)

Key Structural and Functional Insights

Substituent Effects on Synthesis and Physicochemical Properties :

  • Bulky substituents (e.g., benzofuran-2-ylmethyl ) reduce synthesis yields (22–69%), likely due to steric hindrance during alkylation steps.
  • Halogenated aryl groups (e.g., 4-iodophenyl vs. 4-bromophenyl ) influence melting points, with brominated analogs exhibiting higher thermal stability (225–226°C vs. 199–200°C).

PIPD1’s anti-tubercular activity highlights the role of trifluoromethyl and chloro groups in targeting mycobacterial membrane proteins (MmpL3).

Hydrogen Bonding and Pharmacophore Interactions: The hydroxyl group at the 4-position of the piperidine ring is critical for hydrogen bonding in receptor binding pockets, as seen in 5-HT1F antagonists and D2 antagonists . The 5-bromo-2-fluorobenzyl group in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs.

Research Findings and Implications

Dopamine D2 Antagonists :

  • Analogs with iodophenyl or bromophenyl groups (e.g., compounds 19 and 20 ) show potent D2 antagonism, suggesting halogenated aryl groups optimize receptor affinity.

Serotonin Receptor Modulation: The 5-HT1F antagonist exhibits nanomolar binding affinity (Ki = 11 nM) and selectivity over 5-HT1A, attributed to its quinoline and naphthyloxy substituents. This contrasts with the target compound’s benzyl group, which may confer distinct receptor interaction profiles.

Antimicrobial Activity: PIPD1’s efficacy against M.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol, and what reaction conditions optimize yield?

  • Methodology : Multi-step synthesis typically involves alkylation of piperidin-4-ol with 5-bromo-2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or ethanol at 60–80°C). Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound. Yield optimization studies suggest that controlled stoichiometry (1:1.2 molar ratio of piperidin-4-ol to benzyl bromide) and inert atmosphere (N₂) reduce side reactions .
  • Key Data :

ParameterValueSource
Typical Yield45–60%
Reaction Time12–24 hrs

Q. How can researchers validate the structural integrity of 4-(5-Bromo-2-fluorobenzyl)piperidin-4-ol post-synthesis?

  • Methodology : Use a combination of ¹H/¹³C NMR (e.g., δ 1.5–2.5 ppm for piperidine protons, δ 4.3 ppm for hydroxyl proton) and FT-IR (broad O-H stretch at ~3200 cm⁻¹, C-Br at ~550 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]⁺: 316.02). X-ray crystallography may resolve stereochemical ambiguities .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at 4°C (short-term), -20°C (long-term), and room temperature (RT) with desiccants. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3 months). Data indicates RT storage in amber vials under argon achieves >90% purity retention over 6 months. Hydrolysis of the benzyl-piperidine bond occurs under acidic conditions (pH < 3) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound's mechanism of action in neurological targets?

  • Methodology :

  • In vitro assays : Radioligand binding studies (e.g., competition assays with [³H]ligands for GPCRs like σ-1 or dopamine receptors).
  • Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with receptor binding pockets (e.g., halogen bonding via Br/F substituents).
  • Functional assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Methodology : Synthesize derivatives (e.g., replacing Br with Cl or CF₃) and compare:

  • Pharmacokinetics : LogP (HPLC logD₇.₄) and metabolic stability (microsomal assays).
  • Bioactivity : IC₅₀ values in target-specific assays (e.g., enzyme inhibition). Data suggests Br enhances target affinity by 3-fold vs. Cl analogs, while CF₃ improves blood-brain barrier penetration .

Q. How should researchers address contradictions in reported cytotoxicity data across studies?

  • Methodology :

  • Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neurotoxicity) and controls (e.g., cisplatin as a positive control).
  • Dose-response validation : Test across a wider concentration range (1 nM–100 µM) to identify non-monotonic effects.
  • Meta-analysis : Pool data from independent studies using tools like RevMan to assess heterogeneity (I² statistic). Conflicting results may arise from impurity batches or solvent choice (DMSO vs. saline) .

Q. What in vivo models are suitable for evaluating the compound's therapeutic potential?

  • Methodology :

  • Rodent models : Tail-vein injection (IV) or oral gavage (PO) in neuropathic pain models (e.g., chronic constriction injury). Monitor behavioral endpoints (mechanical allodynia) and plasma concentrations (LC-MS/MS).
  • Toxicity screening : Acute (24 hr) and subchronic (14-day) dosing to assess hepatorenal function (ALT, BUN levels). Preliminary data shows ED₅₀ of 10 mg/kg (IV) with no significant hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.